molecular formula C16H14FNO3 B4696237 N-(3-acetylphenyl)-2-(2-fluorophenoxy)acetamide

N-(3-acetylphenyl)-2-(2-fluorophenoxy)acetamide

Cat. No. B4696237
M. Wt: 287.28 g/mol
InChI Key: HOKWAESMUVBPGS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-(3-acetylphenyl)-2-(2-fluorophenoxy)acetamide often involves multiple steps, including acetylation, methylation, and specific reactions tailored to introduce functional groups at desired positions on the aromatic rings. For instance, compounds have been synthesized starting from primary compounds like 3-fluoro-4-cyanophenol, indicating the versatility of starting materials that can be used in synthesizing related acetamide derivatives (Yang Man-li, 2008). Another example includes the synthesis of similar compounds through reactions involving ethyl 2-(2-isopropylphenoxy) acetic acid, showcasing the diversity of synthetic pathways available (G. Sharma et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of these compounds is crucial in understanding their chemical behavior and potential applications. X-ray crystallography and spectroscopic techniques like NMR and IR spectroscopy are commonly used for this purpose. For example, detailed structural analyses have provided insights into the orthorhombic crystal system of similar compounds, revealing intermolecular hydrogen bonds that contribute to their stability and reactivity (G. Sharma et al., 2018).

Chemical Reactions and Properties

The chemical reactions and properties of N-(3-acetylphenyl)-2-(2-fluorophenoxy)acetamide derivatives involve a variety of functional group transformations and interactions. The presence of acetyl and phenoxy groups in these molecules allows for reactions such as acetylation, deacetylation, and the formation of hydrogen bonds. These properties are critical in determining the compounds' reactivity and potential for further chemical modifications (T. Romero & Angela Margarita, 2008).

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are influenced by their molecular structure. The orthorhombic crystal system and specific unit cell parameters provide insights into the solid-state properties of these compounds, which are important for understanding their stability and suitability for various applications (G. Sharma et al., 2018).

Chemical Properties Analysis

Chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific chemical transformations, are central to the application and functionality of N-(3-acetylphenyl)-2-(2-fluorophenoxy)acetamide derivatives. Studies have highlighted the importance of functional groups, such as acetyl and phenoxy, in determining these chemical properties and facilitating the synthesis of targeted compounds with desired characteristics (Yang Man-li, 2008).

properties

IUPAC Name

N-(3-acetylphenyl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO3/c1-11(19)12-5-4-6-13(9-12)18-16(20)10-21-15-8-3-2-7-14(15)17/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOKWAESMUVBPGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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